molecular formula C20H21Cl3N2O6 B7745657 diethyl 4-((3-(2,2,2-trichloroacetoxy)propyl)amino)quinoline-3,6-dicarboxylate

diethyl 4-((3-(2,2,2-trichloroacetoxy)propyl)amino)quinoline-3,6-dicarboxylate

Cat. No.: B7745657
M. Wt: 491.7 g/mol
InChI Key: WEDRHQCTABLESE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 4-((3-(2,2,2-trichloroacetoxy)propyl)amino)quinoline-3,6-dicarboxylate is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core, diethyl ester groups, and a trichloroacetoxy moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-((3-(2,2,2-trichloroacetoxy)propyl)amino)quinoline-3,6-dicarboxylate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Diethyl Ester Groups: The diethyl ester groups can be introduced through esterification reactions using diethyl oxalate and appropriate catalysts.

    Attachment of the Trichloroacetoxy Moiety: The trichloroacetoxy group can be introduced via a nucleophilic substitution reaction using trichloroacetic anhydride and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-((3-(2,2,2-trichloroacetoxy)propyl)amino)quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroacetoxy moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trichloroacetic anhydride in the presence of a base such as pyridine.

Major Products

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Diethyl 4-((3-(2,2,2-trichloroacetoxy)propyl)amino)quinoline-3,6-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of diethyl 4-((3-(2,2,2-trichloroacetoxy)propyl)amino)quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to DNA or RNA: Intercalating into nucleic acids and disrupting their function.

    Inhibiting Enzymes: Acting as an inhibitor of key enzymes involved in cellular processes.

    Modulating Signaling Pathways: Affecting various signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 4-aminoquinoline-3,6-dicarboxylate: Lacks the trichloroacetoxy moiety but shares the quinoline core and diethyl ester groups.

    Diethyl 4-(2,2,2-trichloroacetoxy)quinoline-3,6-dicarboxylate: Similar structure but without the propylamino group.

Uniqueness

Diethyl 4-((3-(2,2,2-trichloroacetoxy)propyl)amino)quinoline-3,6-dicarboxylate is unique due to the presence of both the trichloroacetoxy and propylamino groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

diethyl 4-[3-(2,2,2-trichloroacetyl)oxypropylamino]quinoline-3,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl3N2O6/c1-3-29-17(26)12-6-7-15-13(10-12)16(14(11-25-15)18(27)30-4-2)24-8-5-9-31-19(28)20(21,22)23/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDRHQCTABLESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCCOC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl3N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.